3-(Trimethylsilyl)isonicotinonitrile

Vue d'ensemble

Description

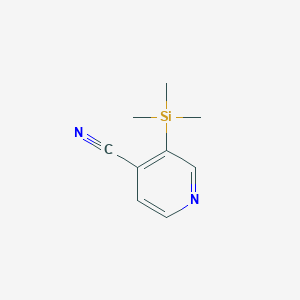

3-(Trimethylsilyl)isonicotinonitrile is an organic compound with the molecular formula C₉H₁₂N₂Si. It consists of a trimethylsilyl group attached to an isonicotinonitrile moiety. This compound is notable for its applications in organic synthesis and its role as an intermediate in the production of various chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethylsilyl)isonicotinonitrile typically involves the reaction of isonicotinonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

Isonicotinonitrile+Trimethylsilyl chlorideBasethis compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Trimethylsilyl)isonicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed to produce isonicotinonitrile and trimethylsilanol.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as halogens or nucleophiles can be used.

Hydrolysis: Acidic or basic conditions facilitate hydrolysis.

Oxidation and Reduction: Specific oxidizing or reducing agents are required depending on the desired transformation.

Major Products:

Substitution Reactions: Various substituted isonicotinonitriles.

Hydrolysis: Isonicotinonitrile and trimethylsilanol.

Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Synthetic Applications

1.1. Radical Reactions

TMS-isonicotinonitrile is utilized in radical reactions, particularly as a precursor for generating α-aminoalkyl radicals. These radicals are crucial intermediates in synthesizing complex amine-containing products. A recent study demonstrated that TMS-isonicotinonitrile could be involved in a photocatalytic process to generate α-amino radicals from iminium ions, which subsequently participate in cross-radical coupling reactions to produce alkyl-substituted benzylamines .

1.2. C–H Functionalization

The compound has also been explored for C–H functionalization of azines, which is a significant area of research aimed at developing more efficient synthetic methodologies. The incorporation of TMS-isonicotinonitrile into these reactions enhances selectivity and yield, allowing for the formation of diverse functionalized products .

Pharmaceutical Applications

2.1. Neuroprotective Agents

Research indicates that derivatives of TMS-isonicotinonitrile exhibit potential as neuroprotective agents. For instance, compounds derived from this nitrile have shown activity in models of ischemic stroke, enhancing learning and memory functions in animal studies . The ability to modify the isonicotinonitrile moiety allows for the exploration of various pharmacophores that can lead to improved therapeutic profiles.

2.2. Development of Functionalized Drug Candidates

TMS-isonicotinonitrile serves as a building block for synthesizing novel drug candidates through its reactivity in cross-coupling reactions and other transformations. For example, it has been used to prepare polyfunctional triazene derivatives that can be further modified into azides or iodides, which are valuable intermediates in medicinal chemistry .

Material Science Applications

3.1. Synthesis of Functional Materials

In material science, TMS-isonicotinonitrile has been applied to synthesize functional materials with specific electronic or optical properties. Its reactivity allows it to be incorporated into polymers or other materials where it can influence the material's characteristics, such as conductivity or luminescence.

3.2. Catalytic Applications

The compound's ability to participate in various catalytic cycles makes it an interesting candidate for developing new catalytic systems. Its role as a silylating agent can facilitate the formation of complex structures under mild conditions, which is advantageous for green chemistry initiatives.

Case Study: Photocatalytic Generation of α-Amino Radicals

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Photoredox Catalysis | Visible light, TMS-isonicotinonitrile | 85 | |

| Cross-Radical Coupling | Iminium ions with arene radical anions | Varied |

Case Study: Neuroprotective Activity

Mécanisme D'action

The mechanism of action of 3-(Trimethylsilyl)isonicotinonitrile involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group provides steric protection and enhances the stability of the compound, allowing it to participate in selective transformations. The molecular targets and pathways depend on the specific application and reaction conditions.

Comparaison Avec Des Composés Similaires

Trimethylsilyl cyanide: Used in similar synthetic applications but differs in its reactivity and functional group.

Trimethylsilyl chloride: Commonly used as a silylating agent but lacks the nitrile functionality.

Isonicotinonitrile: The parent compound without the trimethylsilyl group.

Uniqueness: 3-(Trimethylsilyl)isonicotinonitrile is unique due to the presence of both the trimethylsilyl and nitrile groups, which confer distinct reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and various industrial applications.

Activité Biologique

3-(Trimethylsilyl)isonicotinonitrile (CAS No. 17379-38-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, effects on various cellular systems, and relevant research findings.

Chemical Structure

The chemical structure of this compound includes a pyridine ring with a trimethylsilyl group and a nitrile functional group, contributing to its unique properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

- Enzyme Inhibition : This compound acts as an inhibitor for certain enzymes involved in metabolic pathways, particularly those related to nucleic acid synthesis. The trimethylsilyl group enhances its lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

- Cellular Signaling Modulation : It may influence signal transduction pathways by interacting with receptors or ion channels, though specific targets remain under investigation.

Biological Activity Data

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Cytotoxicity | Inhibits cancer cell proliferation | |

| Antimicrobial Activity | Effective against specific bacterial strains | |

| Enzyme Inhibition | Inhibits key metabolic enzymes | |

| Signal Transduction | Modulates cellular signaling pathways |

Case Studies

- Cytotoxic Effects on Cancer Cells : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase.

- Antimicrobial Properties : Research indicated that this compound showed promising activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

- Enzyme Interaction Studies : Investigations into its enzyme inhibition capabilities revealed that this compound effectively inhibited dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in both prokaryotic and eukaryotic cells.

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent. Its ability to inhibit critical enzymes involved in nucleic acid synthesis positions it as a candidate for further development in cancer therapy and antimicrobial treatments.

Future Research Directions

Ongoing research aims to:

- Elucidate the detailed molecular mechanisms through which this compound exerts its effects.

- Explore structure-activity relationships (SAR) to optimize its potency and selectivity.

- Investigate in vivo efficacy and safety profiles to assess its therapeutic potential.

Propriétés

IUPAC Name |

3-trimethylsilylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2Si/c1-12(2,3)9-7-11-5-4-8(9)6-10/h4-5,7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEFGISDEWYXLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C=CN=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40479392 | |

| Record name | 3-(Trimethylsilyl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17379-38-3 | |

| Record name | 3-(Trimethylsilyl)-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17379-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trimethylsilyl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.